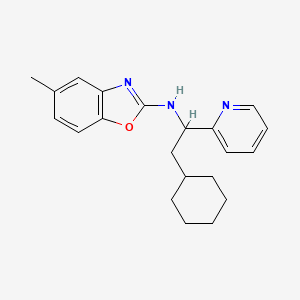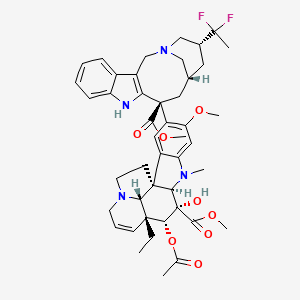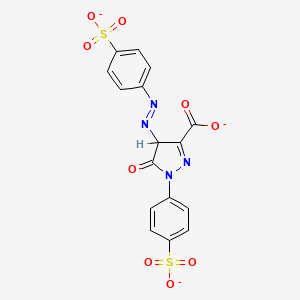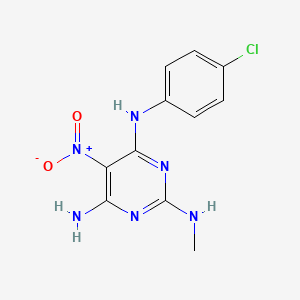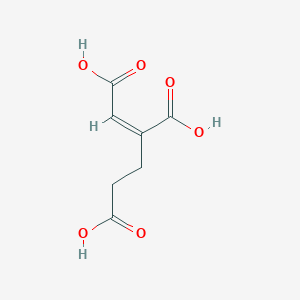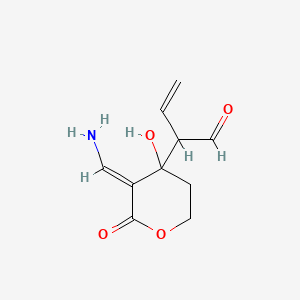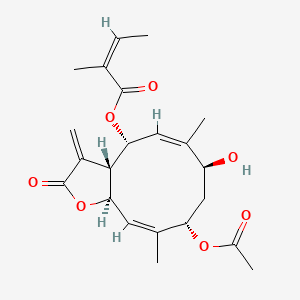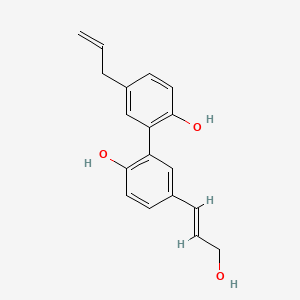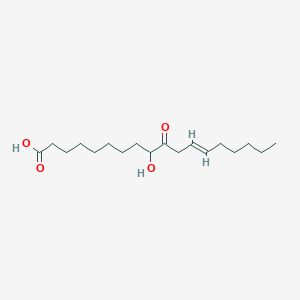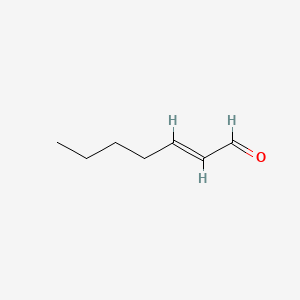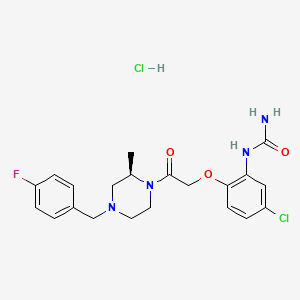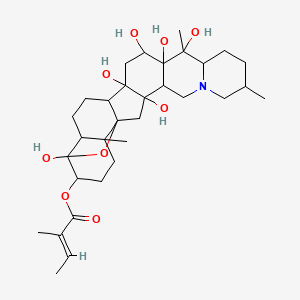
veratrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veratrine is a mixture of alkaloids derived from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . These alkaloids include veratridine, cevadine, cevadilline, and sabadine . This compound has been historically used as an insecticide and has notable neurotoxic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Veratrine is typically extracted from natural sources rather than synthesized. The extraction process involves isolating the alkaloids from the plant material using solvents like ethanol or chloroform .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album. The plant material is first dried and ground, then subjected to solvent extraction. The resulting extract is purified to isolate the individual alkaloids .
Análisis De Reacciones Químicas
Types of Reactions: Veratrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of the alkaloids for various applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound alkaloids.
Reduction: Reducing agents such as lithium aluminum hydride are employed to reduce this compound alkaloids.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound alkaloids under controlled conditions.
Major Products: The major products formed from these reactions include modified alkaloids with altered biological activities. These products are often used in further scientific research to explore new applications .
Aplicaciones Científicas De Investigación
Veratrine has a wide range of applications in scientific research:
Mecanismo De Acción
Veratrine is part of a group of steroidal alkaloids that includes compounds like veratridine, cevadine, and sabadine . These compounds share similar structures and biological activities but differ in their specific molecular targets and potency . For example, veratridine is known for its potent neurotoxic effects, while cevadine has been studied for its insecticidal properties .
Comparación Con Compuestos Similares
- Veratridine
- Cevadine
- Sabadine
- Protoverine
- Zygadenine
Veratrine’s unique combination of alkaloids and its potent biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C32H49NO9 |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+ |
Clave InChI |
DBUCFOVFALNEOO-NGYBGAFCSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
Sinónimos |
Cevadine Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)- Veratrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


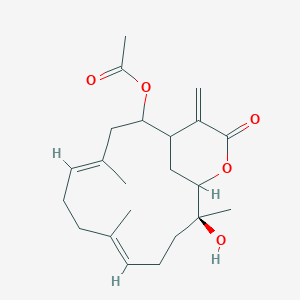
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide](/img/structure/B1232122.png)
